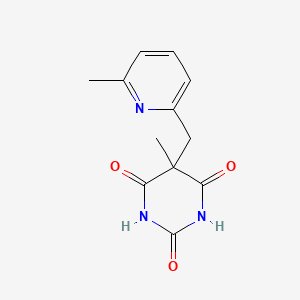
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active . This specific derivative has unique properties due to the presence of the 6-methyl-2-pyridyl group.
Preparation Methods
The synthesis of barbituric acid derivatives typically involves the reaction of malonic acid derivatives with urea. For 5-methyl-5-((6-methyl-2-pyridyl)methyl)-barbituric acid, the synthetic route may involve the alkylation of the corresponding enolate ion with an appropriate alkyl halide, followed by reaction with urea under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Barbituric acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert barbituric acid derivatives into their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include alkyl halides for alkylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used but often include various substituted pyrimidine derivatives.
Scientific Research Applications
Barbituric acid derivatives, including 5-methyl-5-((6-methyl-2-pyridyl)methyl)-barbituric acid, have numerous applications in scientific research:
Chemistry: Used as building blocks in the synthesis of heterocyclic compounds.
Biology: Studied for their interactions with biological molecules and potential therapeutic effects.
Industry: Utilized in the production of various pharmaceuticals and as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of barbituric acid derivatives typically involves interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism underlies their sedative and anticonvulsant effects.
Comparison with Similar Compounds
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-, can be compared with other barbituric acid derivatives such as:
5-ethyl-5-phenyl-barbituric acid: Known for its sedative properties.
5-allyl-5-(2-methylallyl)-barbituric acid: Another derivative with distinct pharmacological effects.
Properties
CAS No. |
100115-13-7 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-methyl-5-[(6-methylpyridin-2-yl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H13N3O3/c1-7-4-3-5-8(13-7)6-12(2)9(16)14-11(18)15-10(12)17/h3-5H,6H2,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
KJHBWVPWCAYJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC2(C(=O)NC(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















